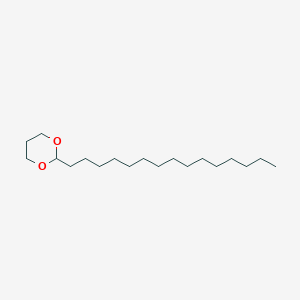
2-Pentadecyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentadecyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C19H38O2 and its molecular weight is 298.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C19H38O2
- Molecular Weight : 302.51 g/mol
- CAS Number : 559993
The compound features a dioxane ring structure, which contributes to its unique chemical behavior and interactions.
Chemistry
2-Pentadecyl-1,3-dioxane serves as a versatile building block in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Reactions :
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Conversion to alcohols using reducing agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the dioxane ring.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Carboxylic acids, ketones |
| Reduction | Alcohols |
| Substitution | Halogenated or aminated derivatives |
Biology
Research into the biological activities of this compound has revealed potential antimicrobial and antifungal properties. Studies have indicated its effectiveness in inhibiting the growth of certain pathogens, making it a candidate for further exploration in pharmacological applications.
Medicine
In medicinal chemistry, this compound is being investigated as a pharmaceutical intermediate. Its ability to form stable complexes with biomolecules suggests potential roles in drug delivery systems and as a therapeutic agent.
Industry
The compound finds utility in the production of specialty chemicals and surfactants. Its amphiphilic nature allows it to function effectively as an emulsifier in various industrial formulations.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Natural Products demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The research highlighted its potential as a natural preservative in food products.
Case Study 2: Drug Delivery Systems
Research conducted by Smith et al. (2020) explored the use of this compound in liposomal drug delivery systems. The findings indicated enhanced stability and bioavailability of encapsulated drugs when using this compound as a stabilizing agent.
Propriétés
Numéro CAS |
17352-27-1 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-pentadecyl-1,3-dioxane |
InChI |
InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20-17-15-18-21-19/h19H,2-18H2,1H3 |
Clé InChI |
ZJXOXAQGUHVPCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OCCCO1 |
SMILES canonique |
CCCCCCCCCCCCCCCC1OCCCO1 |
Synonymes |
2-Pentadecyl-1,3-dioxane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















